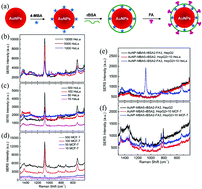An efficient strategy for circulating tumor cell detection: surface-enhanced Raman spectroscopy
Journal of Materials Chemistry B Pub Date: 2019-12-10 DOI: 10.1039/C9TB02327E
Abstract
Circulating tumor cells (CTCs) are circulating cancer cells that shed from tumor tissue into blood vessels and circulate in the blood to invade other organs, which results in fatal metastases. The CTCs in human peripheral blood are the main cause of death in most cancer patients. The detection of CTCs is of great scientific significance and clinical application value for early diagnosis, rapid evaluation of the treatment effect, in vivo drug resistance testing, individualized treatment, tumor recurrence detection and survival time judgment, etc. The surface-enhanced Raman scattering (SERS) method possesses the features of remarkable detection sensitivity, a non-destructive nature, label-free detection, a quick spectrum response and a molecular fingerprint spectrum, which give it great potential in the detection field. In the past decade, SERS technology serving as a bioprobe has been increasingly applied to detect and analyze biological components due to its unique detection advantages. Here, we present an overview of SERS biosensing substrates and recent achievements in detecting CTCs using high-sensitivity SERS platforms, and provide a unique perspective on the design and application of high-performance SERS platforms for CTC detection, especially using non-metal materials.


Recommended Literature
- [1] Estimation of extractive and specific gravities of official tinctures
- [2] Metabolic pathway visualization in living yeast by DNP-NMR†
- [3] Membrane-disrupting iridium(iii) oligocationic organometallopeptides†
- [4] Boosting exciton dissociation and charge separation in pyrene-based linear conjugated polymers for efficient photocatalytic hydrogen production†
- [5] NIR-sensing ambipolar organic phototransistors with conjugated terpolymer layers based on diketopyrrolopyrrole-benzothiadiazole-naphthalenediimide comonomer units†
- [6] Electrophoretic motion of a charged porous sphere within micro- and nanochannels
- [7] Preparation of compressible polymer monoliths that contain mesopores capable of rapid oil–water separation†
- [8] Advances in designs and mechanisms of semiconducting metal oxide nanostructures for high-precision gas sensors operated at room temperature
- [9] Deep extractive and catalytic oxidative desulfurization of liquid fuels by using iron(iii) based dication ionic liquids†
- [10] Highly time resolved chemical characterization of submicron organic aerosols at a polluted urban location†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 443-88-9
-
CAS no.: 3034-55-7
-
CAS no.: 2768-02-7
-
CAS no.: 2516-96-3
-
2-(Trifluoromethyl)phenothiazine
CAS no.: 92-30-8
-
CAS no.: 114-49-8
-
3-Fluoro-4-methoxybenzaldehyde
CAS no.: 351-54-2









